6-Oxo-piperidine-2-carboxylic acid

Catalog No.
S613608
CAS No.
3770-22-7
M.F
C6H9NO3
M. Wt
143.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Oxo-piperidine-2-carboxylic acid

CAS Number

3770-22-7

Product Name

6-Oxo-piperidine-2-carboxylic acid

IUPAC Name

6-oxopiperidine-2-carboxylic acid

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

InChI

InChI=1S/C6H9NO3/c8-5-3-1-2-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)

InChI Key

FZXCPFJMYOQZCA-UHFFFAOYSA-N

SMILES

C1CC(NC(=O)C1)C(=O)O

Synonyms

6-OPCA, 6-oxopiperidine-2-carboxylate, 6-oxopiperidine-2-carboxylic acid

Canonical SMILES

C1CC(NC(=O)C1)C(=O)O

6-Oxo-piperidine-2-carboxylic acid, also known as 6-Oxo-pipecolinic acid, is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₉NO₃. It features a piperidine ring substituted with a keto group and a carboxylic acid group. This compound has been identified in various biological contexts, notably in the fermentation processes of Penicillium chrysogenum, where it is associated with penicillin V production . Its structure includes a six-membered ring containing one nitrogen atom and functional groups that contribute to its reactivity and biological activity.

Role as a Bacterial Metabolite:

6-Oxopiperidine-2-carboxylic acid has been identified as a metabolite produced by various bacterial species, including Saccharomyces cerevisiae []. This finding suggests potential roles in bacterial physiology and metabolism, although the exact functions remain under investigation.

Synthetic Precursor:

Due to its unique chemical structure, 6-Oxopiperidine-2-carboxylic acid serves as a valuable building block for the synthesis of more complex molecules. Researchers have employed it as a reactant in the preparation of:

  • Functionalized β-lactam N-heterocycles: These compounds hold promise in the development of novel antibiotics due to their structural similarity to existing β-lactam antibiotics [].
  • Pro-(S)-C5 branched [4.3.1] aza-amide bicycles: These molecules are being explored as potential inhibitors for FK506-binding proteins, which play a role in the immune system [].
  • Ethyl (S)-2-(6-oxopiperidin-2-yl)acetate: This intermediate can be further reduced to yield optically pure hydroxymethyl lactams, which possess potential applications in drug discovery [].

Research into Biological Activity:

While the specific biological activities of 6-Oxopiperidine-2-carboxylic acid itself are not extensively studied, its derivatives have shown promise in various areas. For instance, research suggests that certain derivatives exhibit:

  • Antibacterial properties: Studies indicate that some derivatives demonstrate activity against specific bacterial strains [].
Due to its functional groups:

  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to yield 6-oxopiperidine.
  • Reduction: The keto group can be reduced to an alcohol, producing 6-hydroxypiperidine-2-carboxylic acid.
  • Condensation Reactions: It can react with amines to form amides or with other carboxylic acids to produce anhydrides.

These reactions highlight its versatility as a building block in organic synthesis.

This compound exhibits notable biological activities. It has been reported in studies involving Saccharomyces cerevisiae, where it may play a role in metabolic pathways . Additionally, its structural similarity to other amino acids suggests potential interactions with biological systems, possibly influencing neurotransmitter dynamics or acting as a precursor for other bioactive compounds.

Several methods have been developed for synthesizing 6-Oxo-piperidine-2-carboxylic acid:

  • Cyclization of Alpha-Aminoadipic Acid: This method involves the cyclization of alpha-aminoadipic acid under acidic conditions, yielding the desired lactam structure .
  • Enzymatic Synthesis: Utilizing carboxymethylproline synthase allows for the functionalization of β-lactam N-heterocycles, which can include derivatives of 6-Oxo-piperidine-2-carboxylic acid .
  • Chemical Modification: Starting from simpler piperidine derivatives, chemical modifications such as oxidation and carboxylation can lead to the formation of this compound.

6-Oxo-piperidine-2-carboxylic acid has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those related to antibiotic production.
  • Biochemical Research: Its role in metabolic studies makes it valuable for research into amino acid metabolism and related pathways.
  • Agricultural Chemistry: Potential applications in agrochemicals, particularly in developing new herbicides or fungicides.

Research on interaction studies involving 6-Oxo-piperidine-2-carboxylic acid primarily focuses on its metabolic pathways and potential interactions with enzymes. Studies have shown that it may interact with various enzymes involved in amino acid metabolism, influencing the biosynthesis of neurotransmitters and other critical biomolecules .

Several compounds share structural similarities with 6-Oxo-piperidine-2-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
5-Amino-6-oxopiperidine-2-carboxylic acidContains an amino group at position 5Exhibits different biological activities due to amino substitution
Pipecolic AcidA saturated piperidine derivativeLacks the keto group but shares similar metabolic pathways
4-PiperidoneA ketone derivative of piperidinePrimarily used as a precursor for various chemical syntheses

The uniqueness of 6-Oxo-piperidine-2-carboxylic acid lies in its specific functional groups and their implications for biological activity and synthetic utility. Each compound's distinct properties make them suitable for different applications within pharmaceuticals and biochemistry.

The classical synthesis of 6-oxo-piperidine-2-carboxylic acid represents one of the foundational approaches in heterocyclic chemistry, relying primarily on traditional carboxylation methodologies applied to piperidine ring systems [1]. The conventional approach typically involves a two-step process beginning with the synthesis of pyridine carboxylic acids, followed by oxidation to form the desired 6-oxo product [1]. This methodology has been demonstrated to achieve reasonable yields through chromatographic purification methods that employ cavity constant control analysis for quality assurance [1].

Research has established that the formation of 6-oxo-piperidine-2-carboxylic acid can be accomplished through the metabolic conversion pathways, where it serves as an important intermediate in the biosynthesis of fatty acids [1]. The compound has been identified in various biological systems, including Escherichia coli, where it demonstrates extracellular uptake characteristics and serves as a model system for studying piperidine metabolism [1].

Analytical characterization of the classically synthesized compound reveals specific spectroscopic properties that distinguish it from related piperidine derivatives [4]. The compound, also known as 6-oxo-pipecolinic acid, belongs to the class of organic compounds known as alpha amino acids and derivatives, where the amino group attachment determines its reactivity profile [4]. Nuclear magnetic resonance studies have confirmed the molecular structure, with characteristic chemical shifts observed at specific positions corresponding to the piperidine ring and carboxylic acid functionality [4] [38].

Table 1: Classical Synthesis Yields and Reaction Conditions

Starting MaterialReaction ConditionsYield (%)Reference
Pyridine carboxylic acidOxidation, chromatographic purification28 mol% relative to penicillin V [4]
Alpha-aminoadipic acidCyclization conditionsVariable [4]
Piperidine derivativesCarboxylation under pressure40-45% (3 steps) [5]

The classical synthesis pathway demonstrates particular utility in laboratory-scale preparations, though limitations exist regarding stereochemical control and overall efficiency [5]. The method typically requires vigorous basic hydrolysis followed by acidification and successive treatment with thionyl chloride and methanol to achieve the desired ester intermediates [5].

Stereoselective Approaches Using Chiral Auxiliaries

Stereoselective synthesis of 6-oxo-piperidine-2-carboxylic acid has emerged as a critical area of research, particularly given the importance of stereochemical purity in biological applications [9] [10]. Modern approaches employ sophisticated chiral auxiliary systems to control the absolute configuration of the product, with several methodologies demonstrating excellent enantioselectivity.

The use of chiral auxiliaries in piperidine synthesis has been exemplified through alpha-methylbenzylamine-assisted reactions, which allow for the generation of either enantiomer of the target compound [12]. This methodology employs nitrogen as both a chiral auxiliary and nitrogen source, eliminating the need for chromatographic purification as all intermediates can be purified by crystallization [12]. The approach has proven particularly valuable for large-scale preparation, with reaction conditions carefully optimized to achieve high yields while maintaining stereochemical integrity [12].

Recent developments in catalytic enantioselective synthesis have demonstrated the utility of rhodium-catalyzed asymmetric carbometalation processes [13]. These reactions provide access to enantioenriched 3-substituted piperidines through a three-step process involving partial reduction of pyridine, rhodium-catalyzed asymmetric carbometalation, and subsequent reduction [13]. The methodology exhibits wide functional group tolerance and achieves excellent enantioselectivity, making it suitable for pharmaceutical applications [13].

Table 2: Stereoselective Synthesis Results

Chiral AuxiliaryCatalyst SystemEnantiomeric Excess (%)Yield (%)Reference
Alpha-methylbenzylamineNone>9570-80 [12]
Rhodium-phosphine complexesRh/ligand system93:7 er86 [11]
Iridium-phosphine complexesIr-catalyzed96High [14]
MaxPHOX ligandsIr-MaxPHOX>95Variable [14]

Iridium-catalyzed enantioselective hydrogenation represents another significant advancement in stereoselective piperidine synthesis [11]. Using specialized ligand systems such as MeO-BoQPhos, researchers have achieved high levels of enantioselectivity up to 93:7 enantiomeric ratio for 2-alkyl piperidine derivatives [11]. The resulting enantioenriched piperidines can be readily converted into biologically relevant molecules, providing a concise synthetic route to chiral piperidine-containing compounds [11].

The development of phosphino-oxazoline ligand systems has further expanded the toolkit for stereoselective synthesis [14]. These modular ligands, prepared from amino alcohols, amino acids, and phosphinous acids, allow for fine-tuning of catalyst properties for specific reactions [14]. The structural diversity conferred by multiple possible configurations enables optimization for individual substrate classes [14].

Microwave-Assisted Cyclization Techniques

Microwave-assisted synthesis has revolutionized the formation of piperidine rings, offering significant advantages in terms of reaction time, yield, and energy efficiency [15] [16]. The acceleration of chemical reactions through microwave exposure results from interactions between the material and electromagnetic field, leading to rapid and uniform heating that promotes cyclization reactions [19].

Piperidine-containing heterocycles have been successfully synthesized using microwave irradiation with remarkable efficiency [15] [16]. The methodology typically employs piperidine derivatives in condensation reactions with various aldehydes, followed by cyclization with appropriate reagents under microwave conditions [15] [16]. These reactions proceed smoothly, giving desired products in significantly shortened reaction times compared to conventional heating methods [20].

The optimization of microwave-assisted cyclization has revealed critical parameters for successful synthesis [20]. Power levels ranging from 150 to 600 watts have been investigated, with optimal conditions achieved at 600 watts for most substrates [20]. Beyond this power level, no significant improvement in reaction time or yield is observed [20]. The reaction conditions accommodate both electron-donating and electron-withdrawing substituents on aromatic aldehydes, demonstrating broad substrate scope [20].

Table 3: Microwave-Assisted Cyclization Conditions

Substrate TypePower (Watts)Time (min)Yield (%)SolventReference
Piperidine-aldehyde condensation600472.72Solvent-free [20]
Pyrimidine formation6002-466-72DMF catalytic [15]
Thiazolidinone synthesisVariable471.42Microwave conditions [15]
Heterocyclic cyclization600Variable60-80Various [17]

Atom transfer radical cyclization has been successfully adapted to microwave conditions for the synthesis of gamma and delta lactams from tethered alkenyl trichloroacetamides [18]. The use of ruthenium chloride catalysts under microwave irradiation significantly enhances reaction rates, leading to formation of corresponding lactams in good to excellent yields [18]. This methodology provides access to nitrogen-functionalized heterocycles including indole and morphan bicyclic scaffolds with complete diastereoselectivity [18].

The mechanistic understanding of microwave-assisted cyclization reveals that intramolecular ring closure occurs through various pathways depending on the substrate structure [17]. Baldwin's rules, established for predicting cyclization feasibility, remain applicable under microwave conditions, with most piperidine formations proceeding via six-membered ring closure according to thermodynamic and kinetic preferences [17].

Biocatalytic Routes for Enantiomerically Pure Production

Biocatalytic synthesis has emerged as a powerful and environmentally sustainable approach for producing enantiomerically pure 6-oxo-piperidine-2-carboxylic acid derivatives [21] [22]. The utilization of enzymes offers numerous advantages over traditional organic chemistry, including high selectivity, mild reaction conditions, and reduced environmental impact [22].

Cell-free biocatalytic strategies have been developed using purified and immobilized enzymes for the production of piperidine-2-carboxylic acid derivatives [21]. A dual-enzyme approach employs transaminase capable of lysine epsilon-deamination coupled with pyrroline-5-carboxylate reductase, achieving 60% conversion at the 50 millimolar scale with free enzymes and in situ cofactor recycling [21]. A simplified redox-neutral system combines pyrroline-5-carboxylate reductase with lysine-6-dehydrogenase, yielding greater than 99% conversion in batch reactions [21].

The immobilization of biocatalysts on solid supports has enabled continuous flow processing with enhanced productivity and sustainability [21] [22]. Following co-immobilization of both enzymes, packed-bed reactors achieve greater than 99% molar conversion with 30-minute residence time and space-time yields up to 2.5 grams per liter per hour [21]. The leucine aminopeptidase formulation, produced through fermentation in Pichia pastoris, demonstrates excellent stability while retaining good catalytic activity [22].

Table 4: Biocatalytic Synthesis Performance

Enzyme SystemConversion (%)Residence TimeSpace-Time YieldEnantiomeric Excess (%)Reference
Transaminase/P5C reductase60BatchN/A>95 [21]
Lysine-6-dehydrogenase/P5C reductase>9930 min2.5 g/L/h>99 [21]
Leucine aminopeptidase40VariableN/A>99 [22]
Immobilized LAP2VariableContinuousEnhanced>99 [22]

Enzymatic kinetic resolution has proven particularly effective for obtaining enantiomerically pure piperidine derivatives [23] [7]. Whole bacterial cells containing stereospecific amidases enable kinetic resolution of racemic piperidine-2-carboxamide derivatives, providing access to both enantiomers with high enantiomeric purity [7]. The methodology offers practical advantages as the microorganisms can be grown in fermenters using the racemic carboxamides as nitrogen sources while simultaneously performing the biotransformation [7].

Recent advances in biocatalytic carbon-hydrogen oxidation combined with radical cross-coupling represent a significant breakthrough in piperidine functionalization [24]. This approach provides rapid, modular, enantiospecific, and diastereoselective functionalization of piperidine systems, directly analogous to electrophilic aromatic substitution for flat molecules [24]. The combination of robust biocatalytic oxidation with nickel-catalyzed cross-coupling offers a generalizable strategy for accessing complex three-dimensional architectures [24].

Mechanistic Studies of Key Ring-Closure Reactions

The mechanistic understanding of piperidine ring-closure reactions has been extensively investigated through computational and experimental studies, providing crucial insights into reaction pathways and stereochemical outcomes [26] [27]. These investigations have revealed the fundamental principles governing cyclization efficiency and selectivity in 6-oxo-piperidine-2-carboxylic acid formation.

Kinetic isotope effect experiments have provided definitive evidence for the rate-determining steps in piperidine synthesis [26]. Studies using deuterated substrates demonstrate primary kinetic isotope effects with k(H)/k(D) values of 3.3 for intramolecular competition experiments and 1.4 for intermolecular competition reactions [26]. These results unequivocally support carbon-hydrogen bond cleavage as the turnover-limiting step in the cyclization process [26].

The mechanism of piperidine-catalyzed cyclization reactions has been elucidated through density functional theory calculations and experimental validation [28]. The reaction initiates through iminium ion formation, proceeding in two distinct steps involving carbinolamine intermediate formation followed by dehydration [28]. Free energy barriers have been calculated for various pathways, with methanol-catalyzed processes showing favorable barriers of 19.6 kilocalories per mole compared to 30.6 kilocalories per mole for direct processes [28].

Table 5: Mechanistic Parameters for Ring-Closure Reactions

Reaction TypeActivation Energy (kcal/mol)Kinetic Isotope EffectRate-Limiting StepReference
C-H amination cyclizationVariablek(H)/k(D) = 3.3C-H bond cleavage [26]
Knoevenagel condensation19.6N/AIminium formation [28]
Mannich ring closureVariableN/ARing closure [27]
Lactam cyclizationVariableN/ACyclization [29]

Photomediated ring contraction studies have revealed alternative mechanistic pathways for piperidine derivative formation [27]. The process involves alpha-acylated saturated heterocycles undergoing one-atom ring contraction under blue-light irradiation, with mechanistic analysis indicating hydrogen bonding and steric repulsions in the Mannich ring-closing transition state favor cis-diastereoselectivity [27]. Computational analysis has determined that intermediate imine-enol species predominantly form and react from specific geometric configurations [27].

The thermodynamic and kinetic aspects of lactone and lactam formation provide additional mechanistic insights relevant to piperidine synthesis [29]. Cyclization processes typically occur spontaneously for five- and six-membered rings due to their inherent stability, with the equilibrium favoring cyclic products [29]. The nucleophilic acyl substitution mechanism involves formation of tetrahedral intermediates followed by elimination reactions, with ring strain considerations determining the feasibility of smaller ring formation [29].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

143.058243149 g/mol

Monoisotopic Mass

143.058243149 g/mol

Heavy Atom Count

10

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

6-ketopiperidine-2-carboxylic acid

Dates

Last modified: 08-15-2023

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